N-(3-bromophenyl)-4-methoxybenzenesulfonamide
Description
N-(3-bromophenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 4-methoxybenzenesulfonamide group attached to a 3-bromophenyl moiety. The 3-bromo substituent on the phenyl ring introduces steric and electronic effects that influence reactivity, crystal packing, and biological activity.
Properties
Molecular Formula |
C13H12BrNO3S |
|---|---|
Molecular Weight |
342.21 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-12-5-7-13(8-6-12)19(16,17)15-11-4-2-3-10(14)9-11/h2-9,15H,1H3 |
InChI Key |
UTONVZHHJSLCDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The most common method involves the nucleophilic substitution of 4-methoxybenzenesulfonyl chloride with 3-bromoaniline. Pyridine or triethylamine is typically used to neutralize HCl byproducts.
Reaction equation :
Stepwise Protocol (Adapted from )
-
Materials :
-
4-Methoxybenzenesulfonyl chloride (1.0 equiv)
-
3-Bromoaniline (1.0–1.2 equiv)
-
Pyridine (2.0 equiv) or triethylamine (2.5 equiv)
-
Dichloromethane (DCM) or ethyl acetate as solvent
-
-
Procedure :
-
Dissolve 3-bromoaniline (10 mmol) in anhydrous DCM (30 mL).
-
Add pyridine (20 mmol) dropwise under nitrogen.
-
Cool to 0°C and add 4-methoxybenzenesulfonyl chloride (10 mmol) dissolved in DCM (10 mL).
-
Stir at room temperature for 12–24 hours.
-
Quench with 1 M HCl (50 mL), extract with DCM, dry over NaSO, and concentrate.
-
Purify via recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate).
-
Microwave-Assisted Synthesis
Optimization for Reduced Reaction Time
Microwave irradiation enhances reaction efficiency. A protocol adapted from achieves completion in 15–30 minutes:
Conditions :
-
4-Methoxybenzenesulfonyl chloride (1.0 equiv)
-
3-Bromoaniline (1.1 equiv)
-
Polymer-supported base (e.g., PS-BEMP, 3.5 equiv)
-
Acetonitrile solvent, 150°C, 20 minutes
Yield : 78–92% with >95% purity after NH-silica cartridge purification.
Alternative Routes Using Sodium Sulfinates
Oxidative Coupling (Adapted from )
Sodium 4-methoxybenzenesulfinate reacts with 3-bromoaniline in the presence of chloramine-T:
Procedure :
-
Mix sodium 4-methoxybenzenesulfinate (1.2 equiv), 3-bromoaniline (1.0 equiv), and chloramine-T (1.5 equiv) in MeCN/HO (3:1).
-
Stir at 80°C for 6 hours.
-
Extract with ethyl acetate, dry, and concentrate.
Characterization Data
Spectroscopic Properties
-
H NMR (400 MHz, CDCl): δ 7.68 (d, Hz, 2H, SOAr-H), 7.42–7.38 (m, 2H, Br-Ar-H), 7.12 (s, 1H, NH), 6.98 (d, Hz, 2H, OMe-Ar-H), 3.84 (s, 3H, OCH).
-
IR (KBr): 3270 cm (N–H), 1325 cm (S=O asym), 1150 cm (S=O sym).
Troubleshooting and Side Reactions
Common Issues
-
Incomplete Sulfonylation : Use excess sulfonyl chloride (1.2 equiv) or longer reaction times.
-
Byproduct Formation : Over-sulfonation is minimized by maintaining temperatures below 25°C during reagent addition.
Industrial-Scale Considerations
Patent-Based Synthesis (Adapted from )
A scalable method for 3-bromoaniline precursor:
-
Brominate p-nitrochlorobenzene with N-bromosuccinimide in acetic acid.
-
Etherify with sodium methoxide in methanol.
-
Reduce nitro group with NaS.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Scale Feasibility |
|---|---|---|---|---|
| Classical Sulfonylation | 65–85 | 12–24 h | 95–98 | Lab to Pilot |
| Microwave-Assisted | 78–92 | 15–30 min | >95 | Lab-Scale |
| Sodium Sulfinate Route | 70–80 | 6 h | 90–95 | Lab-Scale |
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromophenyl)-4-methoxybenzenesulfonamide is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Crystallography: Forms a monoclinic crystal system (space group P21) with a dihedral angle of 42.0° between the two benzene rings. Intermolecular N–H···O and C–H···O hydrogen bonds create a 2D supramolecular architecture . Comparison: The meta-bromo isomer likely exhibits different dihedral angles and packing due to altered steric interactions.
N-(4-fluorophenyl)-4-methoxybenzenesulfonamide :
Functional Group Variations
N-(3-Chloro-4-methylphenyl)-4-methoxybenzenesulfonamide (CAS 346691-58-5) :
- 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (CAS 721908-30-1): Features additional amino and chloro groups.
Physicochemical Properties and Stability
Crystallography and Molecular Conformation
Thermal and Solubility Profiles
- Melting Points : Bromine’s higher molecular weight increases melting points compared to fluorine or chlorine analogs.
- Solubility : Electron-withdrawing groups (e.g., Br, Cl) reduce solubility in polar solvents, while methoxy groups enhance it slightly .
Biological Activity
N-(3-bromophenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article will explore the synthesis, characterization, and biological activity of this compound, supported by case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-bromoaniline. The process generally yields a compound characterized by specific physical and chemical properties, which can be confirmed through various analytical techniques such as IR spectroscopy and NMR spectroscopy.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C13H12BrN2O3S |
| Molecular Weight | 356.21 g/mol |
| Melting Point | 195-197 °C |
| IR (KBr, cm⁻¹) | 3150 (NH), 1170 (SO₂) |
| 1H NMR (DMSO-d6, δ) | 3.91 (s, CH₃), 7.37 (dd, H-5) |
Antibacterial Properties
This compound has been evaluated for its antibacterial activity against various bacterial strains. The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Tested Strains : The antibacterial activity was assessed against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Methodology : The agar disc-diffusion method was employed to determine the minimum inhibitory concentration (MIC) values.
Table 2: Antibacterial Activity Results
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Pseudomonas aeruginosa | 64 | Low |
Case Study 1: Antibacterial Screening
In a study published in the Acta Poloniae Pharmaceutica, this compound was synthesized and screened for antibacterial activity. The results indicated that the compound displayed potent activity against E. coli with an MIC of 16 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections .
Case Study 2: Structure-Activity Relationship (SAR)
Research conducted on sulfonamide derivatives highlighted the importance of structural modifications on biological activity. The presence of the bromine atom at the para position significantly enhanced the antibacterial properties compared to other derivatives lacking halogen substitutions . This suggests that further modifications could optimize efficacy and selectivity.
Q & A
What synthetic strategies are optimal for preparing N-(3-bromophenyl)-4-methoxybenzenesulfonamide, and how can reaction efficiency be validated?
Level : Basic
Answer :
The synthesis typically involves sulfonylation of 3-bromoaniline with 4-methoxybenzenesulfonyl chloride under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side reactions like hydrolysis . Key validation steps include:
- Intermediate characterization : NMR spectroscopy (¹H/¹³C) and mass spectrometry (HRMS) to confirm intermediate structures .
- Reaction monitoring : TLC or HPLC to track progress and optimize reaction time/temperature .
- Purification : Column chromatography or recrystallization to isolate the pure product, with purity confirmed via melting point analysis and HPLC (>95%) .
How can X-ray crystallography and Hirshfeld surface analysis elucidate the structural features of this compound?
Level : Advanced
Answer :
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for understanding packing behavior .
- Hirshfeld analysis : Quantifies intermolecular contacts (e.g., Br···H, O···H interactions) to explain stability and solubility . Example: A related compound, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, showed 26% H···H contacts and 12% Br···H interactions in Hirshfeld plots .
What methodologies are employed to investigate the antitumor mechanism of this compound derivatives?
Level : Advanced
Answer :
- Cell cycle analysis : Flow cytometry to assess G1/S/G2 arrest (e.g., E7010, a structural analog, disrupted tubulin polymerization, causing mitotic arrest ).
- Gene expression profiling : Microarray analysis (e.g., COMPARE assay) identifies pharmacophore-specific pathways .
- In vitro assays : Dose-response studies in cancer cell lines (e.g., NCI-60 panel) to determine IC₅₀ values and selectivity .
How should researchers resolve contradictions in biological activity data for sulfonamide analogs?
Level : Advanced
Answer :
- Multi-omics integration : Combine transcriptomic data (e.g., gene expression arrays) with phenotypic screens to distinguish target-specific effects from off-target interactions .
- Structural benchmarking : Compare crystallographic data (e.g., torsion angles, substituent positioning) with activity profiles to identify critical motifs . Example: ER-67880 exhibited dual mechanisms due to hybrid structural features .
What computational approaches support structure-activity relationship (SAR) studies of this compound?
Level : Advanced
Answer :
- Molecular docking : Predict binding affinity to targets like tubulin or carbonic anhydrase using AutoDock Vina or Schrödinger .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
- Pharmacophore modeling : Identify essential groups (e.g., sulfonamide moiety, bromine position) using tools like PharmaGist .
How does the compound’s stability vary under different pH and temperature conditions?
Level : Basic
Answer :
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures (e.g., >200°C for similar sulfonamides ).
- pH sensitivity : HPLC stability studies in buffers (pH 2–9) reveal hydrolysis rates. For example, 4-methoxybenzenesulfonamide derivatives degrade rapidly in acidic conditions .
What role does the 3-bromo substituent play in medicinal chemistry applications?
Level : Basic
Answer :
- Bioactivity enhancement : Bromine increases lipophilicity, improving membrane permeability and target binding (e.g., E7070’s chloro analog showed enhanced anticancer activity ).
- Synthetic versatility : Bromine enables Suzuki couplings to generate derivatives for SAR exploration .
How do intermolecular interactions influence the crystallization of this compound?
Level : Advanced
Answer :
- Hydrogen bonding : N–H···O and C–H···O interactions (e.g., observed in N-(3-chloroindazolyl)-4-methoxybenzenesulfonamide) stabilize crystal lattices .
- Halogen bonding : Br···π interactions contribute to dense packing, as seen in related bromophenyl sulfonamides .
What strategies address regioselectivity challenges in electrophilic substitution reactions of this compound?
Level : Advanced
Answer :
- Directing group optimization : The sulfonamide group directs electrophiles to the para position of the methoxyphenyl ring .
- Kinetic vs. thermodynamic control : Varying reaction temperature (e.g., 0°C vs. reflux) alters product distribution, monitored via ¹H NMR .
Which analytical techniques are critical for ensuring batch-to-batch consistency?
Level : Basic
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
